8-Cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with potential therapeutic applications . It is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione .
Synthesis Analysis
The synthesis of this compound involves a series of sequential chemical steps, including the Bucherer-Bergs reaction . This reaction involves a high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one, forming a 4a-cyano-4e-hydroxypiperidine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiroconnected N-alkoxyalkylpiperidine hydantoin core . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Strecker reaction of cyanohydrin with ammonium carbonate . The resulting 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity .Mechanism of Action
Target of Action
The primary target of 8-Cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
The compound acts as a selective agonist for the DOR This means it binds to the DOR and activates it, triggering a series of intracellular events
Biochemical Pathways
Upon activation of the DOR, the compound influences several biochemical pathways. These pathways are involved in pain perception and mood regulation . The downstream effects of these pathways can include analgesia (pain relief) and potential changes in mood .
Result of Action
The activation of the DOR by the compound can result in antinociceptive effects , which means it can reduce the sensation of pain . It’s also noted that selective dor agonists can induce convulsions , indicating a potential side effect of the compound.
Biochemical Analysis
Biochemical Properties
This suggests that 8-Cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may interact with enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methyl-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-19-15(22)17(18-16(19)23)9-11-20(12-10-17)14(21)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,18,23)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFFWBDPUMNDLR-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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